2-[(E)-(2-{4-[(2,3-dimethylphenyl)amino]-6-(4-methylpiperidin-1-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-4,6-dinitrophenol
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Overview
Description
2-[(E)-(2-{4-[(2,3-DIMETHYLPHENYL)AMINO]-6-(4-METHYLPIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]-4,6-DINITROPHENOL is a complex organic compound characterized by its unique structure, which includes a triazine ring, a hydrazone linkage, and a dinitrophenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-(2-{4-[(2,3-DIMETHYLPHENYL)AMINO]-6-(4-METHYLPIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]-4,6-DINITROPHENOL typically involves multiple steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving cyanuric chloride and an appropriate amine.
Introduction of the Hydrazone Linkage: The hydrazone linkage is formed by reacting the triazine derivative with hydrazine hydrate under controlled conditions.
Attachment of the Dinitrophenol Moiety: The final step involves the coupling of the hydrazone intermediate with 2,4-dinitrophenol using a suitable coupling reagent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-[(E)-(2-{4-[(2,3-DIMETHYLPHENYL)AMINO]-6-(4-METHYLPIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]-4,6-DINITROPHENOL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring and the dinitrophenol moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted triazine or phenol derivatives.
Scientific Research Applications
2-[(E)-(2-{4-[(2,3-DIMETHYLPHENYL)AMINO]-6-(4-METHYLPIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]-4,6-DINITROPHENOL has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-[(E)-(2-{4-[(2,3-DIMETHYLPHENYL)AMINO]-6-(4-METHYLPIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]-4,6-DINITROPHENOL involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in cellular processes.
Pathways Involved: It may interfere with signaling pathways, leading to inhibition of cell proliferation or induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
- **2-[(E)-(2-{4-[(2,3-DIMETHYLPHENYL)AMINO]-6-(4-METHYLPIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]-4-NITROPHENOL
- **2-[(E)-(2-{4-[(2,3-DIMETHYLPHENYL)AMINO]-6-(4-METHYLPIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]-4,6-DIAMINOPHENOL
Uniqueness
The presence of both the triazine ring and the dinitrophenol moiety in 2-[(E)-(2-{4-[(2,3-DIMETHYLPHENYL)AMINO]-6-(4-METHYLPIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]-4,6-DINITROPHENOL makes it unique compared to other similar compounds
Properties
Molecular Formula |
C24H27N9O5 |
---|---|
Molecular Weight |
521.5 g/mol |
IUPAC Name |
2-[(E)-[[4-(2,3-dimethylanilino)-6-(4-methylpiperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]-4,6-dinitrophenol |
InChI |
InChI=1S/C24H27N9O5/c1-14-7-9-31(10-8-14)24-28-22(26-19-6-4-5-15(2)16(19)3)27-23(29-24)30-25-13-17-11-18(32(35)36)12-20(21(17)34)33(37)38/h4-6,11-14,34H,7-10H2,1-3H3,(H2,26,27,28,29,30)/b25-13+ |
InChI Key |
IKEHNUNPLKCIDF-DHRITJCHSA-N |
Isomeric SMILES |
CC1CCN(CC1)C2=NC(=NC(=N2)N/N=C/C3=C(C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])O)NC4=CC=CC(=C4C)C |
Canonical SMILES |
CC1CCN(CC1)C2=NC(=NC(=N2)NN=CC3=C(C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])O)NC4=CC=CC(=C4C)C |
Origin of Product |
United States |
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